![molecular formula C14H14BrN3O B15364673 8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)
8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one is a complex organic compound belonging to the imidazoquinoline class. This compound features a bromine atom, a methyl group, and an isopropyl group attached to its imidazoquinoline core, making it a unique and versatile molecule in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted quinoline derivatives under acidic conditions. The reaction may require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The imidazoquinoline core can be reduced to form simpler derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Bromates or other oxidized derivatives.
Reduction: Reduced imidazoquinoline derivatives.
Substitution: Substituted imidazoquinolines with different functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: This compound shares a similar imidazoquinoline core but has a different substituent pattern.
8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Another related compound with a different alkyl group attached.
Uniqueness: 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one stands out due to its specific combination of substituents, which can influence its reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C14H14BrN3O |
|---|---|
Molekulargewicht |
320.18 g/mol |
IUPAC-Name |
8-bromo-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C14H14BrN3O/c1-8(2)18-13-10-6-9(15)4-5-11(10)16-7-12(13)17(3)14(18)19/h4-8H,1-3H3 |
InChI-Schlüssel |
ZQZLSDDEQSWSCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


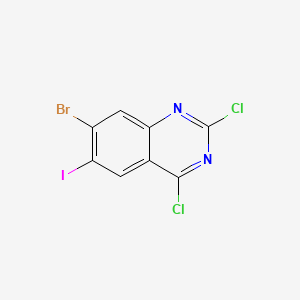
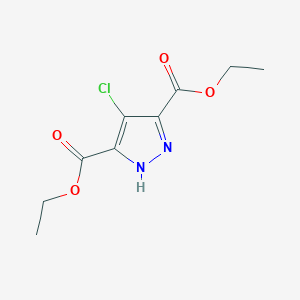
![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
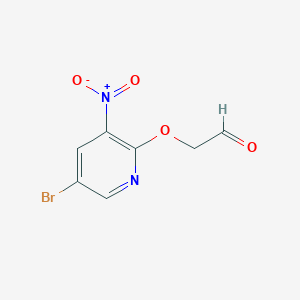

![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
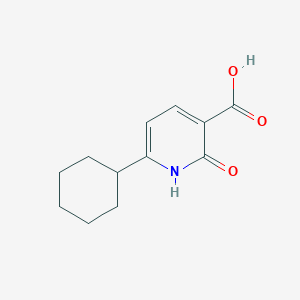
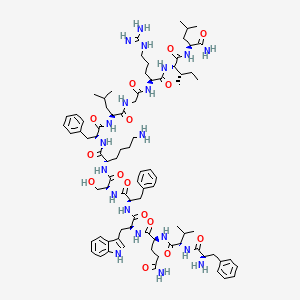
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
